molecular formula C11H13N B1352750 3-Phenylbicyclo[1.1.1]pentan-1-amine CAS No. 784093-32-9

3-Phenylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B1352750
CAS No.: 784093-32-9
M. Wt: 159.23 g/mol
InChI Key: YCBHYVJNMCHXQG-UHFFFAOYSA-N
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Description

Historical Development of Bicyclo[1.1.1]pentane Synthesis and Recognition

The journey of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to persistent innovation in synthetic chemistry. The parent hydrocarbon was first synthesized in 1964 by Kenneth B. Wiberg and his colleagues. At the time of its discovery, the molecule was primarily of academic interest due to its significant strain energy, calculated at 66.6 kcal/mol, which arises from its unique bridged cyclobutane (B1203170) structure. Despite this high degree of strain, the BCP core was found to be a robust and kinetically inert functional group.

For several decades, the synthetic routes to BCPs were limited and did not allow for broad application. A major breakthrough occurred in 1982 when Wiberg and Walker reported the synthesis of [1.1.1]propellane, a highly reactive and strained precursor that opened the door to more accessible BCP derivatives. This development was pivotal, as the central bond of [1.1.1]propellane could be readily cleaved by a variety of reagents, enabling the installation of substituents at the bridgehead positions.

Even with improved synthetic access, the full potential of the BCP scaffold remained largely untapped for years. A seminal moment in its recognition as a valuable pharmacophore came in 1996, when Pellicciari and coworkers described a BCP analogue of (S)-(4-carboxyphenyl)glycine that acted as a potent and selective antagonist for the mGluR1 metabolic glutamate (B1630785) receptor. acs.org However, it was a 2012 report by Stepan and colleagues at Pfizer, who substituted a phenyl ring with a BCP moiety in a γ-secretase inhibitor, that truly ignited widespread interest. nih.gov Their work demonstrated that the BCP analogue exhibited not only higher activity but also superior solubility and metabolic stability, showcasing the profound impact this small, rigid scaffold could have on drug properties. nih.gov This report catalyzed an explosion of research into the synthesis and application of BCPs in drug discovery programs. acs.org

Table 1: Key Milestones in the Development of Bicyclo[1.1.1]pentane

Year Milestone Significance
1964 First synthesis of bicyclo[1.1.1]pentane by Wiberg et al. Established the existence of the highly strained hydrocarbon.
1982 Synthesis of [1.1.1]propellane by Wiberg and Walker. Provided a key, reactive intermediate for accessing BCP derivatives.
1996 Pellicciari et al. report a BCP analogue of an mGluR1 antagonist. First significant demonstration of the BCP scaffold's potential in medicinal chemistry. acs.org
2012 Stepan et al. successfully use a BCP as a phenyl ring bioisostere in a γ-secretase inhibitor. Catalyzed widespread interest and adoption of the BCP scaffold in drug discovery. nih.gov

The Bicyclo[1.1.1]pentane Motif as a Bioisostere in Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP scaffold has emerged as a highly valuable and versatile bioisostere, capable of replacing several common chemical motifs found in drug molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles. thieme-connect.comnih.gov Its most popular application is as a saturated, three-dimensional substitute for planar aromatic rings and other functionalities. acs.orgthieme-connect.com

The most prominent role of the BCP scaffold in drug design is as a bioisostere for the 1,4-disubstituted (para-substituted) phenyl ring. acs.orgnih.gov The rigid structure of the BCP core places its bridgehead substituents (at the 1 and 3 positions) in a linear arrangement, perfectly replicating the 180° exit vector of a para-substituted arene. acs.orgnih.gov This geometric mimicry allows the BCP unit to serve as a non-aromatic spacer, maintaining the crucial orientation of functional groups required for binding to a biological target. pharmablock.com

Replacing a flat phenyl ring with a C(sp³)-rich BCP scaffold can bestow a range of beneficial properties upon a drug candidate. rsc.org These improvements often include:

Enhanced Solubility: The less lipophilic, non-planar nature of the BCP core typically leads to increased aqueous solubility. thieme-connect.compharmablock.com

Improved Metabolic Stability: The BCP scaffold is resistant to oxidative metabolism that aromatic rings often undergo, leading to a better metabolic profile. thieme-connect.comrsc.org

Novel Intellectual Property: Replacing a patented phenyl-containing chemical entity with a BCP analogue can create new, patentable chemical matter. pharmablock.com

While the BCP core mimics the substituent vectors of a phenyl ring, the distance between the bridgehead carbons is approximately 1.85 Å, which is shorter than the roughly 2.8 Å distance between the 1 and 4 positions of a benzene (B151609) ring. acs.orgpharmablock.com Despite this difference, the BCP has proven to be a highly effective replacement in numerous cases where the phenyl ring primarily acts as a rigid linker. acs.orgpharmablock.com

Beyond its use as a phenyl ring mimic, the BCP scaffold has also been successfully employed as a bioisostere for internal alkynes and tert-butyl groups. acs.orgthieme-connect.comthieme-connect.com

Internal Alkynes: Similar to a para-phenyl ring, a linear alkyne serves as a rigid spacer in many bioactive molecules. The 1,3-disubstituted BCP can replace this functionality, offering a more stable, sp³-rich alternative. acs.orgnih.gov In this context, the BCP core provides a lengthened substituent separation compared to the original alkyne. acs.orgnih.gov Knochel and colleagues demonstrated this application by preparing a BCP bioisostere of the skin-treatment agent tazarotene. acs.orgnih.gov

tert-Butyl Groups: The BCP cage can also function as a surrogate for the sterically bulky tert-butyl group. thieme-connect.compharmablock.com The BCP moiety, when attached at a single bridgehead position, can mimic the three-dimensional space-filling properties of a tert-butyl group while introducing a rigid, non-greasy scaffold. lboro.ac.uk

Strategic Importance of Three-Dimensional Cyclic Scaffolds in Chemical Space Exploration

The strategic shift in medicinal chemistry towards molecules with greater three-dimensionality has been termed "escaping from flatland". nih.govsemanticscholar.orgspringernature.com This concept highlights a growing recognition that moving away from flat, aromatic, sp²-hybridized systems towards more complex, saturated, sp³-rich scaffolds can lead to drug candidates with improved clinical success rates. nih.govacs.org An analysis of compounds progressing through clinical trials showed that the fraction of sp³-hybridized carbons (Fsp³) tends to increase from discovery phases to approved drugs. acs.org

Three-dimensional cyclic scaffolds like bicyclo[1.1.1]pentane are at the forefront of this movement for several key reasons:

Expanding Chemical Space: The introduction of rigid, 3D geometries vastly expands the available chemical space for drug design beyond what is achievable with traditional, planar structures. researchgate.netnih.govblogspot.com This allows for the exploration of novel molecular shapes and pharmacophore arrangements, potentially unlocking new biological targets. whiterose.ac.ukrsc.org

Improved Physicochemical Properties: Increasing the sp³ character of a molecule is correlated with improved solubility and a lower melting point, properties that are beneficial for drug development. acs.org Saturated scaffolds are often less prone to non-specific binding and can exhibit better permeability. thieme-connect.comrsc.org

Enhanced Selectivity: The well-defined and rigid conformational nature of scaffolds like BCP can lead to more precise interactions with a target protein's binding site. This can result in higher potency and improved selectivity, thereby reducing off-target effects.

The use of scaffolds like BCP allows chemists to build complexity and three-dimensionality into molecules in a controlled and predictable manner, providing a powerful tool to overcome the limitations of "flat" molecules and enhance the quality of next-generation therapeutics. blogspot.comresearchgate.net

Table 2: Comparison of Physicochemical Properties

Property 1,4-Disubstituted Phenyl Ring Bicyclo[1.1.1]pentane-1,3-diyl Internal Alkyne tert-Butyl Group
Hybridization sp² sp³ sp sp³
Geometry Planar Three-Dimensional Linear Tetrahedral
Lipophilicity Higher Lower Moderate Higher
Metabolic Stability Prone to oxidation Generally high Variable Generally high
Solubility Lower Higher Variable Lower

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHYVJNMCHXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenylbicyclo 1.1.1 Pentan 1 Amine and Its Core Scaffold

Overview of Bicyclo[1.1.1]pentane Precursors: Focus on [1.1.1]Propellane Chemistry

The synthesis of the BCP scaffold experienced a major breakthrough with the first synthesis of [1.1.1]propellane. rsc.org This highly strained molecule is the most common precursor for constructing BCP derivatives. ccspublishing.org.cnedandersonchem.org The exceptional reactivity of the central bond between the two bridgehead carbons, characterized by significant strain energy, allows it to undergo various synthetic transformations. nih.govccspublishing.org.cn This reactivity has been harnessed to develop numerous strategies for creating functionalized BCPs through strain-release approaches. ccspublishing.org.cnnih.gov

[1.1.1]Propellane's utility as a versatile entry point to BCPs is rooted in its ability to react with a wide array of reagents, which cleave the central C-C bond to directly install substituents at the bridgehead positions. nih.govnih.gov Both radical and anionic pathways are commonly employed to open the propellane cage, making it the cornerstone of modern BCP synthesis. nih.govbris.ac.uk

The central bond of [1.1.1]propellane is susceptible to cleavage by various reactive species, primarily radicals and anions. nih.govresearchgate.net These ring-opening reactions are the most direct route to 1,3-disubstituted BCPs. bris.ac.uk

Radical additions are particularly common due to the favorable kinetics of the reaction between a radical species and the strained central bond of propellane. nih.gov This process typically involves the generation of a carbon- or heteroatom-centered radical which then adds to [1.1.1]propellane, forming a bridgehead BCP radical intermediate. nih.govacs.org This intermediate can then participate in subsequent coupling reactions to yield mono- or disubstituted BCPs. nih.gov The mild conditions and high functional group tolerance of radical approaches make them suitable for complex molecule synthesis. nih.govacs.org

Anionic ring-opening reactions also provide a popular entry to BCPs. nih.gov This method involves the addition of carbon- or heteroatom-centered anions to [1.1.1]propellane. nih.gov The resulting BCP carbanion can be quenched with a proton source to yield a monosubstituted BCP or trapped with an electrophile to create a 1,3-disubstituted derivative. nih.govacs.org While effective, these reactions often require highly reactive organometallic reagents and harsher conditions compared to their radical counterparts. nih.gov

Direct Synthetic Approaches to 3-Phenylbicyclo[1.1.1]pentan-1-amine

Direct and efficient synthesis of specific derivatives like this compound is crucial for its application in fields such as drug discovery. Methodologies have been developed that bypass the need for multi-step sequences by directly functionalizing the BCP core.

A notable and expedient approach to this compound involves a metal-free homolytic aromatic alkylation of benzene (B151609). rsc.orgrsc.org This method utilizes 1-azido-3-iodobicyclo[1.1.1]pentane as the BCP precursor. The reaction proceeds by generating a bicyclo[1.1.1]pentyl radical, which then undergoes substitution onto the benzene ring. rsc.org The subsequent reduction of the azide (B81097) group furnishes the desired amine. rsc.orgrsc.org This protocol offers a concise and versatile route to the target compound. rsc.org

The mechanism of the metal-free homolytic aromatic alkylation is predicated on a radical chain reaction. rsc.org The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which, upon thermal decomposition, generates initial radicals. These radicals react with a radical mediator, which in turn abstracts the iodine atom from the precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, to form the key 3-azidobicyclo[1.1.1]pentan-1-yl radical. rsc.org

This BCP radical then adds to benzene, forming a cyclohexadienyl radical intermediate. The aromaticity is restored when a hydrogen atom is abstracted from this intermediate by a suitable agent, yielding 1-azido-3-phenylbicyclo[1.1.1]pentane. The propagation cycle continues as the abstracted hydrogen contributes to the regeneration of the radical mediator. The final product, this compound, is obtained after reduction of the azide group. rsc.orgrsc.org

The efficiency of the homolytic aromatic alkylation is highly dependent on the choice of reagents and reaction conditions. Studies have been conducted to optimize the radical mediator, initiator, and solvent. rsc.org Tetrabutylammonium (B224687) cyanoborohydride (TBACB) was identified as an effective radical mediator for this transformation. rsc.orgrsc.org The presence of both a radical initiator (AIBN) and a continuous flow of air through the reaction mixture was found to be essential for achieving a good yield of the alkylated product. rsc.org

Table 1: Optimization of Reaction Conditions for Homolytic Aromatic Alkylation rsc.org
EntryRadical Mediator (Equivalents)InitiatorConditionsYield of 1-azido-3-phenylbicyclo[1.1.1]pentane (%)
1TTMSS (1.5)AIBN100 °C, N₂Trace
2TBACB (1.0)None100 °C, Air19
3TBACB (1.0)AIBN100 °C, N₂Trace
4TBACB (1.0)AIBN100 °C, Air Flow32
5TBACB (1.0)None100 °C, Air FlowNo Reaction

Yields were determined by ¹H NMR analysis of the crude reaction mixture or are isolated yields. TTMSS = Tris(trimethylsilyl)silane (B43935), TBACB = Tetrabutylammonium cyanoborohydride, AIBN = Azobisisobutyronitrile.

Another powerful strategy for synthesizing 1,3-disubstituted BCPs containing an amine functionality is the aminoalkylation of [1.1.1]propellane. researchgate.netnih.gov This method provides direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane in a one-pot procedure. ccspublishing.org.cnacs.org The process involves the sequential addition of a magnesium amide to [1.1.1]propellane, which opens the central bond to form a bicyclo[1.1.1]pentylmagnesium amide intermediate. This intermediate is then trapped by an alkyl electrophile to furnish the 1,3-disubstituted product. acs.orgnih.gov

Aminoalkylation of [1.1.1]Propellane for Substituted BCP-Amines

Sequential Addition of Magnesium Amides and Alkyl Electrophiles

A direct and efficient method for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines involves the sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane. researchgate.netresearchgate.net This approach provides a streamlined route to unsymmetrically 1,3-disubstituted BCPs. The reaction is initiated by the addition of a magnesium amide to the highly strained central bond of [1.1.1]propellane, which generates a bicyclo[1.1.1]pentylmagnesium amide intermediate. This intermediate can then be trapped with an alkyl electrophile to furnish the desired 3-alkylbicyclo[1.1.1]pentan-1-amine. researchgate.net

This method is noted for its mild reaction conditions, which are tolerant of a wide array of important functional groups. researchgate.netresearchgate.net This tolerance allows for the efficient incorporation of various pharmaceutically relevant amine scaffolds directly onto the BCP core. researchgate.net While this method is primarily demonstrated for alkyl electrophiles, its principles could potentially be extended to aryl electrophiles for the synthesis of compounds like this compound, although specific examples for this transformation are not detailed. The utility of this strategy is highlighted by its capacity to significantly shorten the synthetic routes to valuable BCP building blocks. researchgate.net

Indirect Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine Derivatives

Indirect routes often rely on the functionalization of a pre-formed BCP core. These multi-step sequences provide versatility and access to a wide range of derivatives.

A prominent and versatile intermediate for the synthesis of BCP amines is 1-azido-3-iodobicyclo[1.1.1]pentane. acs.orgfigshare.comnih.gov This precursor allows for the sequential introduction of different substituents at the 1- and 3-positions of the BCP core.

The synthesis of this compound from this intermediate proceeds in two main steps:

Arylation: The iodine atom is replaced with a phenyl group. A metal-free homolytic aromatic alkylation of benzene with 1-azido-3-iodobicyclo[1.1.1]pentane can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent such as tetrabutylammonium cyanoborohydride. rsc.orgrsc.org This reaction, conducted at reflux in benzene, yields the intermediate 1-azido-3-phenylbicyclo[1.1.1]pentane. rsc.orgthieme-connect.com

Reduction of the Azide: The resulting azido (B1232118) intermediate is then reduced to the corresponding amine. Several methods are effective for this transformation. The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, provides the desired amine. rsc.org Alternatively, a reduction using tris(trimethylsilyl)silane (TTMSS) and AIBN in the presence of hydrochloric acid also effectively converts the azide to the amine hydrochloride salt in good yield. rsc.orgthieme-connect.com

The following table summarizes the reaction conditions for the reduction of 1-azido-3-phenylbicyclo[1.1.1]pentane.

Reduction MethodReagentsSolventTemperatureTimeYield
TTMSS ReductionTTMSS, AIBN, 6M HCl-100°C5h79%
Staudinger Reaction1. PPh₃2. NaOH, MeOH1. Chloroform2. MeOH/H₂O1. 50°C2. 50°C1. 2.5h2. 15h78.4%

Data sourced from supporting information for an expedient synthesis of this compound. rsc.org

This route offers a flexible and potentially scalable pathway to the target compound. acs.orgacs.org

Bicyclo[1.1.1]pentane-1-carboxylic acids are common and accessible precursors for BCP amines. The transformation relies on rearrangement reactions that convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. The Curtius rearrangement is a key method used for this purpose. organic-chemistry.org

The process typically involves the following steps:

Conversion of the carboxylic acid to an acyl azide. This can be achieved by treating the acid with an azide source like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. acs.org

Thermal or photochemical rearrangement of the acyl azide to an isocyanate. organic-chemistry.org

Hydrolysis of the isocyanate to yield the primary amine. organic-chemistry.org

This methodology has been successfully applied to the synthesis of various substituted bicyclo[1.1.1]pentan-1-amines on a gram scale. For instance, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has been converted to 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride. acs.org Similarly, this sequence can be applied to 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid to access the target amine. The Curtius reaction is a reliable method for producing unique BCP amines from their corresponding carboxylic acids. chemrxiv.orgresearchgate.net

The generation of bicyclo[1.1.1]pentyl organometallic reagents, such as bicyclo[1.1.1]pentan-1-yllithium, opens up another avenue for the synthesis of BCP amines. These nucleophilic intermediates can react with suitable electrophilic aminating agents. thieme-connect.de

The general strategy involves:

Formation of the Organolithium Reagent: Bicyclo[1.1.1]pentan-1-yllithium can be generated from a corresponding halide (e.g., 1-iodobicyclo[1.1.1]pentane) via halogen-metal exchange, typically using an organolithium reagent like tert-butyllithium (B1211817) at low temperatures. vulcanchem.com

Electrophilic Amination: The resulting organolithium species is then quenched with an electrophilic nitrogen source. Examples of such reagents include N-alkoxyamines or chloramine (B81541) derivatives.

While this method is a fundamental approach in organometallic chemistry, its direct application for the synthesis of this compound would require the corresponding 1-lithio-3-phenylbicyclo[1.1.1]pentane intermediate. The stability of BCP carbanions and the potential for side reactions are important considerations in this approach. nih.gov Strategies for synthesizing functionalized BCPs often rely on the reaction of [1.1.1]propellane with anionic intermediates. nih.gov

Scalability and Process Efficiency of this compound Synthesis

The increasing demand for BCP-containing compounds in drug discovery has driven efforts to develop scalable and efficient synthetic routes. tcichemicals.comnih.gov Many of the foundational methods for creating the BCP core and its primary derivatives have been optimized for large-scale production.

The synthesis of key precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved on a multigram scale. acs.orgnih.gov For example, a photochemical reaction in a flow system can produce kilograms of a diketone intermediate, which is then converted to the diacid. nih.gov This diacid serves as a versatile starting point for various derivatives, including amines via the Curtius rearrangement, enabling the production of gram-scale quantities of BCP building blocks. acs.org

The synthesis of bicyclo[1.1.1]pentylamine itself has been the subject of significant process improvement. Routes starting from [1.1.1]propellane have been developed that are superior in terms of scalability, yield, safety, and cost compared to earlier methods. nih.govresearchgate.netacs.org For instance, a manganese-catalyzed hydrohydrazination of propellane provides a scalable entry to the parent amine. researchgate.netacs.org

For this compound, the route starting from 1-azido-3-iodobicyclo[1.1.1]pentane is particularly amenable to scale-up. The radical-based arylation and subsequent azide reduction are generally robust reactions. The TTMSS-mediated reduction, for example, has been applied to deca-gram scale synthesis of related BCP amines. researchgate.net The development of continuous flow processes for generating [1.1.1]propellane and its direct derivatization also provides a straightforward path to gram quantities of selected BCP building blocks, which can then be further functionalized. researchgate.net

Reactivity and Post Synthetic Functionalization of 3 Phenylbicyclo 1.1.1 Pentan 1 Amine and Related Bcps

Strategies for Diversification of Bridgehead Substituents in BCPs

The diversification of substituents at the bridgehead positions (C1 and C3) of the BCP scaffold is predominantly achieved through the ring-opening of [1.1.1]propellane, a highly strained precursor. nih.govnih.gov The exceptional reactivity of the central C1-C3 bond in [1.1.1]propellane allows for its cleavage by a variety of reagents, leading to the formation of 1,3-disubstituted BCPs. Key strategies include radical additions, reactions with organometallic reagents, and subsequent cross-coupling reactions.

Radical addition to [1.1.1]propellane is a well-established and widely used method for BCP functionalization. nih.gov This approach allows for the introduction of a wide range of functional groups at one of the bridgehead positions. Another powerful strategy involves the addition of organometallic reagents, such as Grignard reagents, to [1.1.1]propellane. acs.orgnih.gov This reaction forms a BCP-Grignard reagent, which can then be trapped with various electrophiles or used in transition metal-catalyzed cross-coupling reactions to introduce a second, different substituent at the other bridgehead. acs.orgnih.gov For instance, Negishi cross-coupling of BCP-organozinc species, formed by transmetalation from the corresponding Grignard reagents, with aryl and heteroaryl halides has been demonstrated as an effective method for creating C-C bonds at the bridgehead position. acs.org

More recently, the use of "turbo" amides has been shown to open the internal bond of [1.1.1]propellane, forming N-substituted terminal BCPs. nih.gov This method provides a direct route to valuable BCP-amine building blocks. nih.gov The resulting BCP-organometallic intermediates from these addition reactions are versatile and can undergo further functionalization, although the often harsh reaction conditions can limit functional group tolerance. acs.org

StrategyReagent/CatalystResulting FunctionalizationReference
Radical AdditionVarious radical precursorsIntroduction of a wide range of substituents nih.gov
Anionic AdditionGrignard reagents, "turbo" amidesFormation of BCP-organometallics, N-substituted BCPs acs.orgnih.gov
Cross-CouplingPd or other transition metalsArylation, heteroarylation of BCP core acs.org

Stereochemical Aspects and Chiral BCP Functionalization

The introduction of chirality into BCP-containing molecules is of significant interest in medicinal chemistry, as stereochemistry plays a crucial role in biological activity. acs.org Methodologies for the enantioselective synthesis of chiral BCPs have been developed, focusing on both the construction of the BCP core with a stereocenter and the functionalization of a pre-existing BCP scaffold.

Catalytic asymmetric methodologies are highly sought after for the synthesis of α-chiral BCPs, where a stereocenter is located adjacent to the BCP core. nih.govacs.org One successful approach involves the multicomponent asymmetric allylic alkylation of BCP-Grignard reagents, generated in situ from [1.1.1]propellane. nih.gov This method, catalyzed by a chiral N-heterocyclic carbene (NHC), provides α-chiral 1,3-difunctionalized BCPs with high regioselectivity and enantioselectivity. nih.gov Another strategy utilizes an iridium-catalyzed asymmetric allylic substitution of BCP-zinc intermediates, which are also readily formed from [1.1.1]propellane. acs.org

Historically, the synthesis of chiral BCPs often relied on multi-step processes involving the use of chiral auxiliaries or stoichiometric chiral reagents. acs.orgnsf.gov The development of direct, catalytic asymmetric functionalizations of [1.1.1]propellane represents a more efficient and atom-economical approach to these valuable chiral building blocks. nih.gov

MethodCatalyst/ReagentType of ChiralityKey FeaturesReference
Asymmetric Allylic AlkylationChiral N-heterocyclic carbene (NHC)α-chiral BCPsTransition-metal-free, high regio- and enantioselectivity nih.gov
Asymmetric Allylic SubstitutionChiral Iridium complexα-chiral BCPsDirect 1,3-difunctionalization of [1.1.1]propellane acs.org
C-H InsertionChiral dirhodium complexChiral substituted BCPsEnantioselective functionalization of a tertiary C-H bond nsf.gov
Chiral Auxiliary/ReagentStoichiometric chiral compoundsChiral BCPsMulti-step, traditional approach acs.orgnsf.gov

Direct functionalization of the C–H bonds of the BCP core presents an attractive and efficient strategy for introducing substituents and creating chirality. While the bridgehead C-H bonds are the most commonly functionalized, methodologies for targeting the bridge (C2) C-H bonds are also emerging. acs.orgnih.gov

Davies and coworkers have developed a rhodium-catalyzed enantioselective bridgehead C–H functionalization using donor/acceptor carbenes. acs.orgnih.gov This method allows for the formation of new C-C bonds at the tertiary position of the BCP core with good yields and high enantioselectivity, although it requires an aryl substituent at the other bridgehead. acs.orgnih.gov This approach has been successfully applied to the synthesis of a BCP analogue of a human α4β2 nAChR antagonist. acs.org

Challenges in selective C-H functionalization of BCPs include the potential for ring fragmentation and the formation of multiple products. nsf.gov However, the use of chiral dirhodium catalysts has been shown to effectively control the enantioselectivity of C-H insertion reactions, providing a direct route to enantioenriched BCPs without compromising the integrity of the strained carbocyclic framework. nsf.gov

Preparation of Functionalized BCP Building Blocks for Advanced Organic Synthesis

The utility of BCPs in organic synthesis is greatly enhanced by the availability of versatile building blocks bearing key functional groups. These functionalized BCPs serve as starting materials for the construction of more complex molecules, including drug candidates and materials.

"Click chemistry," a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage. organic-chemistry.orgnih.gov This reaction has found widespread use in bioconjugation and materials science. nih.gov

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a toxic metal catalyst. interchim.frbroadpharm.comwikipedia.org This makes SPAAC particularly suitable for applications in living systems. wikipedia.org

The synthesis of BCP-derived azides and alkynes allows for the incorporation of the BCP scaffold into larger molecules using click chemistry. For instance, 1-azido-3-iodobicyclo[1.1.1]pentane has been synthesized and its reactivity in click reactions investigated. semanticscholar.org The development of synthetic routes to BCPs bearing terminal alkyne or azide (B81097) functionalities is crucial for expanding the applications of this unique scaffold.

BCP-containing aldehydes and carboxylic acids are highly valuable and versatile intermediates in organic synthesis. researchgate.netchemrxiv.org Aldehydes can participate in a wide range of transformations, including nucleophilic additions, reductions, and oxidations, to introduce diverse functional groups. A one-pot procedure for the synthesis of BCP-aldehydes from aryl-halides and [1.1.1]propellane has been reported, providing a practical route to these stable building blocks. researchgate.netchemrxiv.org

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a key starting material for the synthesis of many medicinally relevant BCP derivatives. acs.org Practical, large-scale syntheses of this diacid have been developed, enabling the production of multigram quantities of various BCP-containing building blocks, such as alcohols, amines, and amino acids, through functional group manipulations of the carboxylic acid moieties. acs.org The development of methods for the synthesis of unsymmetrically 1,3-disubstituted BCP ketones, which can be considered bioisosteres of aryl ketones, further expands the toolbox of available BCP intermediates. nih.gov

Overcoming Synthetic Challenges in BCP Functionalization

The rigid, strained cage structure of bicyclo[1.1.1]pentanes (BCPs), including 3-Phenylbicyclo[1.1.1]pentan-1-amine, presents unique challenges to synthetic functionalization. However, significant progress has been made in developing strategies to overcome these hurdles, particularly in the realm of late-stage functionalization, which is crucial for medicinal chemistry and drug discovery. cell.comnih.gov

A primary challenge lies in the inherent reactivity of the BCP core. While possessing approximately 66.6 kcal mol⁻¹ of ring strain energy, BCPs are generally kinetically stable and resistant to metabolic degradation. acs.org Traditional synthetic methods often require harsh reaction conditions, which can be incompatible with complex molecules or late-stage functionalization efforts. acs.org The synthesis of BCPs has historically relied on the ring-opening of [1.1.1]propellane, a highly strained and reactive precursor that can be difficult to handle and store, especially on a large scale. nih.govresearchgate.net

Modern strategies have focused on developing milder and more versatile methods for BCP synthesis and functionalization. These approaches often leverage radical-mediated reactions, which are more tolerant of various functional groups and proceed under milder conditions compared to their anionic counterparts. nih.gov Photoredox catalysis has emerged as a powerful tool, enabling the generation of radical species under visible light irradiation and facilitating a broad range of BCP functionalizations. cell.comacs.org

Key strategies to overcome synthetic challenges include:

Development of Bench-Stable Precursors: To circumvent the issues associated with [1.1.1]propellane, researchers have focused on creating more stable and easy-to-handle BCP precursors. This includes the development of BCP bis-boronates, which allow for programmable and sequential late-stage derivatization. nih.gov

Metal-Free Synthesis: Metal-free approaches, such as the homolytic aromatic alkylation of benzene (B151609), provide a direct and versatile route to compounds like this compound, avoiding potential metal contamination in the final products. dntb.gov.ua

Radical-Mediated Reactions: The use of radical additions to [1.1.1]propellane is a common and effective strategy for forming mono- or disubstituted BCPs. nih.gov These reactions are often initiated by radical initiators like triethylborane. acs.org

Photoredox Catalysis: This technique has enabled the development of novel C-C and C-N bond-forming reactions for BCPs, including the synthesis of BCP analogues of existing drugs. acs.org

Flow Chemistry: For large-scale synthesis, flow chemistry offers a safer and more efficient alternative to batch processes, particularly for energetic reactions involving propellane. acs.org

The table below summarizes some of the key challenges and the innovative synthetic solutions that have been developed to address them.

ChallengeTraditional ApproachModern SolutionKey Advantages of Modern Solution
Precursor Instability Use of highly reactive and difficult-to-handle [1.1.1]propellane. nih.govDevelopment of bench-stable precursors like BCP bis-boronates. nih.govImproved safety, scalability, and ease of use.
Harsh Reaction Conditions Anionic additions to [1.1.1]propellane often require harsh conditions (e.g., high temperatures, strong bases). acs.orgRadical-mediated reactions and photoredox catalysis under mild conditions. acs.orgnih.govGreater functional group tolerance, suitable for late-stage functionalization.
Limited Functionalization Scope Functionalization primarily at the bridgehead (1,3) positions. researchgate.netMethods for functionalization at the bridge (2,4,5) positions are emerging. researchgate.netAccess to novel chemical space and new substituent vectors for drug design.
Scalability Batch synthesis of [1.1.1]propellane can be hazardous and difficult to scale up. nih.govIn-flow photochemical reactions for the large-scale production of BCP cores. acs.orgEnhanced safety, efficiency, and throughput for industrial applications.
Metal Contamination Use of organometallic reagents in traditional syntheses. acs.orgDevelopment of metal-free synthetic routes. dntb.gov.uaAvoids potential toxicity and interference from residual metals in final products.

These advancements have significantly expanded the synthetic toolbox available for the preparation and modification of this compound and other BCP derivatives, paving the way for their broader application in various fields, especially as bioisosteres for para-substituted benzene rings in drug design. nih.govnih.gov

Applications of the 3 Phenylbicyclo 1.1.1 Pentan 1 Amine Scaffold in Medicinal Chemistry Research

Role of 3-Phenylbicyclo[1.1.1]pentan-1-amine as a Non-Classical Bioisostere in Lead Optimization

The this compound scaffold serves as a non-classical bioisostere for para-substituted phenyl rings, a common moiety in many drug candidates. thieme-connect.compharmablock.com Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. iris-biotech.de The replacement of a flat, aromatic phenyl ring with the three-dimensional, saturated BCP core can lead to significant improvements in a compound's pharmacological profile. researchgate.netnih.gov

The rationale for using the BCP scaffold as a phenyl ring mimic lies in its geometry. iris-biotech.de The bridgehead substituents on the BCP core replicate the 180° exit vector of a para-substituted arene, albeit with a shorter separation of approximately 1 Å. nih.govacs.org This structural mimicry allows the BCP-containing analogue to often retain the biological activity of the parent phenyl-containing compound by maintaining key interactions with the target protein. pharmablock.com However, the BCP scaffold is not a universal replacement. In cases where π-π stacking interactions of the phenyl ring are crucial for binding, the BCP analogue may exhibit reduced potency. pharmablock.comacs.org

A notable example of the successful application of the BCP scaffold as a phenyl bioisostere was in the development of a γ-secretase inhibitor. researchgate.netacs.org Replacement of a para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equivalent enzyme inhibition, demonstrating the viability of this bioisosteric replacement. researchgate.net

Table 1: Comparison of Geometric and Physicochemical Properties of Phenyl Ring vs. BCP Scaffold
Propertypara-Substituted Phenyl Ring1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP)
GeometryPlanar, 2DThree-dimensional, rigid
Substituent Exit Vector~180°~180°
Distance between Substituents~4.2 Å~3.2 Å
Lipophilicity (cLogP)HigherLower
sp3 CharacterLowHigh

Influence of the BCP Scaffold on Pharmacokinetic-Related Properties of Drug Candidates

The incorporation of the this compound scaffold and other BCP derivatives into drug candidates can profoundly and positively influence their pharmacokinetic (PK) properties. iris-biotech.deresearchgate.netnih.govnih.govbldpharm.com The inherent characteristics of the BCP core contribute to improvements in membrane permeability, aqueous solubility, and metabolic stability. researchgate.netbldpharm.com

Passive diffusion is a critical mechanism for the absorption of many orally administered drugs. nih.gov The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can enhance passive membrane permeability. researchgate.net This improvement is often attributed to the disruption of molecular planarity, which can reduce intermolecular π-stacking and improve the energetic favorability of partitioning into the lipid bilayer of cell membranes. acs.org

In the case of a γ-secretase inhibitor, the BCP-containing analogue demonstrated a significant improvement in passive permeability compared to its phenyl-containing counterpart. researchgate.net This enhanced permeability can lead to better oral absorption and bioavailability. researchgate.net The ability of the BCP scaffold to improve permeability is a key advantage in drug design, as poor permeability is a common reason for the failure of drug candidates. researchgate.net

Poor aqueous solubility is another major hurdle in drug development, often leading to low bioavailability. nih.govnih.gov The introduction of a BCP scaffold in place of a phenyl ring has been shown to consistently improve the aqueous solubility of drug candidates. iris-biotech.denih.govbldpharm.com This is largely due to the less lipophilic nature of the saturated BCP core compared to the aromatic phenyl ring. pharmablock.com The disruption of crystal lattice packing due to the three-dimensional shape of the BCP can also contribute to increased solubility. acs.org

For instance, a BCP analogue of the anticancer drug imatinib (B729) showed significantly improved solubility. nih.gov Similarly, the BCP analogue of the γ-secretase inhibitor avagacestat (B1665833) displayed enhanced aqueous solubility. acs.org This consistent improvement in solubility makes the BCP scaffold an attractive tool for medicinal chemists working to optimize the properties of poorly soluble lead compounds. acs.org

The metabolic breakdown of drugs, often mediated by cytochrome P450 enzymes, is a primary determinant of their in vivo half-life and can lead to the formation of toxic metabolites. nih.gov Phenyl rings are often susceptible to oxidative metabolism. nih.gov Replacing a phenyl ring with the more metabolically robust BCP scaffold can significantly improve a compound's metabolic stability. iris-biotech.deresearchgate.netnih.govnih.govbldpharm.com

The C-H bonds in the strained BCP framework are stronger and less accessible to metabolic enzymes compared to the C-H bonds of a phenyl ring. researchgate.net This increased stability was observed in the development of a γ-secretase inhibitor, where the BCP-containing compound showed improved in vitro metabolic stability. researchgate.net Enhanced metabolic stability can lead to a longer drug half-life, potentially allowing for less frequent dosing and a more consistent therapeutic effect. nih.gov

Table 2: Impact of Phenyl-to-BCP Replacement on Physicochemical Properties of a γ-Secretase Inhibitor
CompoundAqueous Solubility (μg/mL)Passive Permeability (Papp, 10⁻⁶ cm/s)In Vitro Metabolic Stability (% remaining)
BMS-708,163 (Phenyl-containing)<10.550
BCP Analogue105.080

Rational Design Principles for BCP-Containing Drug Analogues

The successful application of the this compound scaffold and other BCP derivatives in drug design relies on a set of rational design principles. thieme-connect.compharmablock.com A primary consideration is the understanding of the role of the phenyl ring in the parent molecule. azolifesciences.com If the phenyl ring primarily acts as a rigid spacer to correctly position other functional groups for target interaction, the BCP scaffold is likely to be a successful bioisostere. pharmablock.com

Structure-based drug design (SBDD) can be a valuable tool in guiding the decision to incorporate a BCP scaffold. nih.gov Molecular modeling can help visualize whether the shorter BCP linker will disrupt any critical interactions with the target protein. nih.gov For example, in the case of imatinib, the shorter length of the BCP linker was found to disrupt key hydrogen bonding interactions, leading to a significant loss of potency. nih.gov

Furthermore, the synthetic accessibility of the desired BCP-containing analogues is a crucial factor. rsc.org The development of more efficient and versatile synthetic methods for BCP derivatives has been instrumental in their broader application in medicinal chemistry. nih.govrsc.org

Contributions of BCP Scaffolds to Expanding Chemical Space in Drug Discovery

The exploration of novel chemical space is a key driver of innovation in drug discovery. nih.govknow-todays-news.com The introduction of the BCP scaffold has significantly expanded the accessible chemical space for medicinal chemists by providing a three-dimensional alternative to the flat, aromatic rings that are prevalent in many compound libraries. researchgate.netnih.govresearchgate.net This move away from "flatland" is a recognized strategy for improving the drug-like properties of molecules. acs.org

The increased sp3 character of BCP-containing molecules is a desirable feature in modern drug discovery, as it is often associated with improved physicochemical properties and a higher success rate in clinical development. researchgate.netbldpharm.com By providing access to novel, three-dimensional molecular architectures, the BCP scaffold enables the design of drug candidates with unique pharmacological profiles that might not be achievable with traditional, planar scaffolds. nih.govresearchgate.net The continued exploration and application of BCP-containing building blocks like this compound are expected to lead to the discovery of new and improved therapeutics. thieme-connect.com

Computational and Theoretical Investigations of Bicyclo 1.1.1 Pentane Systems

Strain Energy Analysis of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane cage is characterized by a significant amount of ring strain, a consequence of the deviation of its bond angles and lengths from ideal geometries. Computational analyses have quantified this strain energy to be approximately 66.6 to 68 kcal/mol. researchgate.netgoogle.comnih.govacs.org This high strain energy is a composite of several contributing factors, including:

Bond Angle Distortion: The internal angles of the BCP cage are significantly compressed compared to the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.

Bond Length Distortion: The carbon-carbon bond lengths within the cage are also distorted from typical alkane values.

Torsional Strain: The rigid, caged structure enforces eclipsed or near-eclipsed conformations, leading to torsional strain.

Nonbonded Interactions: Close proximity of the bridgehead carbons and the methylene (B1212753) bridge protons contribute to transannular strain.

Rehybridization Energy: The bonding orbitals of the carbon atoms in the BCP framework deviate from standard sp³ hybridization to accommodate the constrained geometry. researchgate.net

Despite this high strain energy, the BCP core is kinetically stable, a feature that makes it an attractive scaffold in medicinal chemistry. nih.govacs.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structure and predicting the reactivity of BCP systems. Various levels of theory have been employed to study these molecules. For instance, the molecular structures of derivatives with the general formula Ph-[C(CH₂)₃C]ₙ-X have been analyzed using HF/6-31G* and B3LYP/6-311++G** levels of theory. nih.gov

These computational methods have been successfully applied to:

Predict Molecular Geometries: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from X-ray crystallography and electron diffraction studies.

Understand Reaction Mechanisms: DFT has been used to investigate the mechanisms of reactions involving the BCP core, such as the radical carboamination of [1.1.1]propellane to synthesize BCP derivatives. frontiersin.orgresearchgate.net These studies help in understanding the stability of intermediates and transition states, thereby rationalizing reaction outcomes.

Elucidate Electronic Properties: Computational models are crucial for understanding the electronic structure and the transmission of electronic effects through the rigid BCP framework.

Conformational Analysis and Molecular Geometry of BCP Derivatives

The bicyclo[1.1.1]pentane framework is a rigid molecular scaffold that enforces a specific spatial arrangement of its substituents. researchgate.net This rigidity, combined with a degree of rotational flexibility around the bridgehead carbons, is a key feature of its molecular geometry. researchgate.net

X-ray crystallography and electron diffraction studies, supported by computational modeling, have provided detailed information about the molecular geometry of BCP derivatives. Key geometric parameters are summarized in the table below.

ParameterDescriptionTypical Value
C1–C3 DistanceDistance between the two bridgehead carbon atoms~1.87 - 1.89 Å
C1–C2 Bond LengthBond length between a bridgehead and a methylene carbon~1.54 - 1.56 Å
C2–C3 Bond LengthBond length between a methylene and a bridgehead carbon~1.54 - 1.56 Å
∠C1–C2–C3Internal angle of the cyclobutane (B1203170) rings~74.5 - 75.3°
Substituent CollinearityAngle between the two bridgehead substituents~178 - 180°

Data compiled from multiple sources. chemrxiv.orgoregonstate.edu

The near-linear arrangement of substituents at the bridgehead positions (C1 and C3) makes the BCP unit an effective bioisostere for para-substituted phenyl rings and alkynes. nih.govacs.org

Electronic Structure and Bonding Characteristics of the BCP Framework

The electronic structure of the bicyclo[1.1.1]pentane framework is as unique as its geometry. Quantum chemical studies have revealed several key features:

High Electron Density Inside the Cage: Contrary to what might be expected for a strained system, there is a significant amount of electron density located inside the BCP cage. nih.gov

Hyperconjugative Interactions: The BCP framework is capable of transmitting electronic effects between substituents at the bridgehead positions. nih.gov This transmission is facilitated by hyperconjugative interactions between the orbitals of the substituents and the σ-orbitals of the cage. nih.gov This "through-cage" communication is a topic of ongoing research. rsc.org

"Back-Lobe-to-Back-Lobe" Interactions: In BCP analogues containing heavier group 14 elements, a phenomenon described as "back-lobe-to-back-lobe" interaction has been proposed to explain the observed electronic communication through the cage. rsc.org

Delocalized Electron Density in Precursors: The reactivity of [1.1.1]propellane, a common precursor to BCPs, is attributed to a delocalized electron density that spans the entire cage, arising from the mixing of the inter-bridgehead C–C bonding and antibonding orbitals. escholarship.org This delocalization facilitates reactions with anions and radicals to form the BCP core. escholarship.org

These electronic characteristics contribute to the stability and unique reactivity of the BCP scaffold, making it a valuable component in the design of novel molecules.

Future Perspectives and Emerging Directions in Bicyclo 1.1.1 Pentane Research

Development of Novel and Efficient Synthetic Methodologies for BCP Derivatives

The growing demand for BCPs in drug discovery has catalyzed the development of innovative and efficient synthetic methods. nih.gov Historically, the synthesis of BCP derivatives has been dominated by reactions involving the highly strained and volatile precursor, [1.1.1]propellane. nih.gov While effective, the challenges associated with the handling and storage of propellane have spurred research into alternative and more practical synthetic routes. nih.gov

Recent advancements have largely focused on radical-mediated processes and photoredox catalysis, which offer mild reaction conditions and high functional group tolerance. nih.govacs.org These methods are particularly well-suited for the late-stage functionalization of complex molecules, a critical aspect of modern drug development. nih.gov

Key emerging synthetic strategies include:

Photoredox Catalysis : The use of visible light and photocatalysts, such as iridium complexes, has enabled atom transfer radical addition (ATRA) reactions of various organic halides to [1.1.1]propellane. nih.govacs.org This approach has proven superior in many cases to traditional triethylborane-initiated reactions and is effective for creating BCPs with diverse substituents. nih.gov Dual catalysis systems, combining photoredox catalysts with other catalysts like copper, have been employed for one-step C,N-difunctionalization of [1.1.1]propellane. acs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient as they allow for the construction of complex molecules in a single step from multiple starting materials. nih.gov A notable development is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane, which provides a single-step route to versatile, unsymmetrically 1,3-disubstituted BCP ketones. nih.govrsc.org This method addresses the challenge of creating unsymmetrical BCPs, which previously required lengthy, multi-step syntheses. nih.gov

Anionic Addition to [1.1.1]Propellane : The addition of carbon- and heteroatom-centered anions to [1.1.1]propellane remains a popular method for generating BCPs. nih.gov Recent refinements include the use of "turbo" amides for the synthesis of N-substituted BCPs and the regioselective addition of zinc enolates. acs.org These methods have facilitated the scalable synthesis of valuable building blocks like BCP-amines. acs.org

Flow Chemistry : To address scalability, continuous-flow photochemical reactions are being developed. acs.org A flow process for the photochemical addition of [1.1.1]propellane to diacetyl has enabled the kilogram-scale synthesis of a key BCP precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, within a single day. acs.org

These novel methodologies are expanding the synthetic toolkit available to chemists, making a wider array of functionalized BCP derivatives, including 3-Phenylbicyclo[1.1.1]pentan-1-amine, more accessible for research and development. acs.org

Exploration of New Bioisosteric Applications Beyond Traditional Phenyl Replacement

The initial and most widespread application of the BCP scaffold has been as a three-dimensional, saturated bioisostere for the 1,4-disubstituted phenyl ring. nih.govacs.org This replacement often leads to significant improvements in physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and improved passive permeability, a concept often referred to as "escaping from flatland". acs.orgpharmablock.com However, the utility of BCPs as bioisosteres is not limited to aromatic rings.

Emerging research has successfully demonstrated the application of BCPs as mimics for other important chemical motifs:

Internal Alkynes : The linear geometry of the 1,3-disubstituted BCP core closely mimics that of an internal alkyne, albeit with a slightly longer separation between substituents. nih.govthieme-connect.com This substitution can be advantageous in contexts where the reactivity or metabolic liability of the alkyne is a concern. For instance, a BCP was used to replace an internal alkyne in the skin-treatment agent tazarotene. acs.org

tert-Butyl Groups : The BCP cage can also serve as a non-planar, rigid replacement for a tert-butyl group. thieme-connect.comfrontiersin.org This application is valuable for probing structure-activity relationships and improving molecular properties. In a notable example, replacing a tert-butyl group with a BCP moiety in the dual endothelin receptor antagonist bosentan (B193191) resulted in a significant increase in activity. nih.gov

These expanded applications highlight the versatility of the BCP scaffold. By serving as a bioisosteric replacement for alkynes and tert-butyl groups, BCPs provide medicinal chemists with a powerful tool to modulate the properties of drug candidates, moving beyond the initial paradigm of simple phenyl ring substitution. acs.orgnih.gov

Addressing Remaining Synthetic Challenges in BCP Chemistry

Despite significant progress, several challenges persist in the field of BCP synthesis and functionalization. Overcoming these hurdles is crucial for the widespread adoption of BCPs in various applications.

The most prominent challenges include:

The "Propellane Problem" : The majority of synthetic routes to BCPs rely on [1.1.1]propellane. nih.gov This starting material is volatile, highly reactive, and presents difficulties in synthesis, storage, and transport, particularly on an industrial scale. nih.gov While pre-synthesized BCP building blocks are available, they merely shift this issue to an earlier stage. nih.gov Developing propellane-free or more "green" synthetic methodologies is a primary goal for the field. nih.gov

Synthesis of Unsymmetrically Substituted BCPs : Creating BCPs with different substituents at the two bridgehead positions (C1 and C3) in a controlled and efficient manner remains a significant challenge. nih.govthieme-connect.com Traditional methods often lead to symmetric products or require multi-step sequences that are not amenable to rapid library synthesis for structure-activity relationship (SAR) studies. nih.govresearchgate.net While recent advances in multicomponent reactions are addressing this, the development of more general and versatile strategies is still needed. nih.gov

Functionalization of Bridge and Bridgehead C–H Bonds : The derivatization of the BCP core through direct C–H functionalization is a highly sought-after but difficult transformation. nih.govnih.gov The bridgehead C–H bond is sterically accessible but strong, making its selective functionalization challenging. nih.gov The three methylene (B1212753) bridge positions (C2) are even more difficult to functionalize due to their high bond dissociation energies and steric hindrance. nih.govprinceton.edu Developing methods for late-stage, regioselective C–H functionalization would dramatically increase the synthetic utility of the BCP scaffold. nih.gov

Scalability : While some flow chemistry methods have been developed, many of the novel, photoredox-catalyzed reactions that work well on a lab scale face challenges when scaling up for industrial production. acs.orgresearchgate.net Ensuring that efficient and sustainable processes are available for the large-scale synthesis of key BCP building blocks is essential for their incorporation into commercial products. acs.org

Addressing these synthetic challenges will be key to unlocking the full potential of bicyclo[1.1.1]pentane chemistry and enabling the broader exploration of this unique scaffold in drug discovery and materials science. researchgate.net

Q & A

Q. Table 2: Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low yields with EWGsUse radical fluorination or photoredox
By-product dimerizationOptimize light exposure/stirring rate
Impure hydrochloride saltsRecrystallize from ethanol/ether mixtures

Q. What strategies enable the scale-up of this compound synthesis while maintaining yield and purity?

  • One-Pot Procedures : Gianatassio (2015) demonstrated a scalable (>100 g) route by combining propellane amination and in situ quenching, reducing intermediate isolation steps .
  • Flow Chemistry : Barbachyn et al. (2016) proposed continuous flow reactors for azide reductions, improving heat dissipation and reaction control .
  • Cost-Effective Reagents : Replacing toxic tin reagents with TTMSS or HOCH2CH2SH minimizes waste and safety risks .

Methodological Recommendations

  • Synthetic Optimization : Prioritize strain-release amination for scalability or radical methods for functional diversity .
  • Analytical Workflow : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray (for salts) to confirm structure and purity .
  • Data Contradiction Analysis : Cross-validate yields using independent methods (e.g., compare radical vs. ionic pathways) and report full experimental details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.